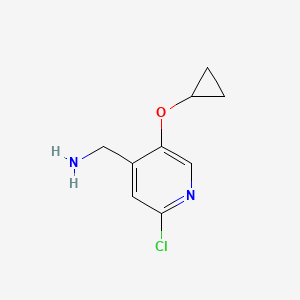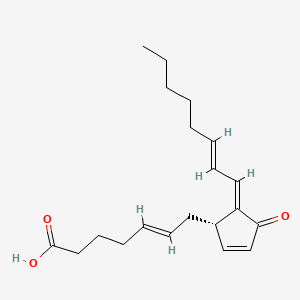![molecular formula C44H44N2P2 B14802855 (1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine](/img/structure/B14802855.png)
(1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, which are crucial in various catalytic processes. Its unique structure, featuring two diphenylphosphino groups and a cyclohexane-1,2-diamine backbone, allows for high enantioselectivity in catalytic reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-diamine and 2-(diphenylphosphino)benzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified using column chromatography to obtain the desired chiral ligand in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
(1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine undergoes various types of reactions, including:
Complexation: Forms stable complexes with transition metals such as palladium, platinum, and rhodium.
Oxidation and Reduction: Participates in oxidation-reduction reactions when coordinated with metal centers.
Substitution: Involved in substitution reactions where ligands are exchanged.
Common Reagents and Conditions
Reagents: Transition metal salts (e.g., palladium acetate, rhodium chloride), bases (e.g., sodium hydride), and solvents (e.g., THF, dichloromethane).
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference.
Major Products
The major products formed from these reactions are metal-ligand complexes that are highly active in catalytic processes, particularly in asymmetric hydrogenation and cross-coupling reactions.
科学的研究の応用
Chemistry
In chemistry, (1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine is widely used as a chiral ligand in asymmetric catalysis. It is instrumental in the synthesis of enantiomerically pure compounds, which are essential in the pharmaceutical industry.
Biology and Medicine
The compound’s ability to form chiral metal complexes makes it valuable in the development of drugs and biologically active molecules. It is used in the synthesis of chiral intermediates for pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and agrochemicals. Its role in catalysis helps in the efficient and selective synthesis of various chemical products.
作用機序
The mechanism of action of (1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine involves the formation of chiral metal complexes. These complexes facilitate asymmetric catalysis by providing a chiral environment around the metal center, which influences the stereochemistry of the reaction. The molecular targets include transition metals, and the pathways involved are primarily related to catalytic cycles in hydrogenation and cross-coupling reactions.
類似化合物との比較
Similar Compounds
(R,R)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine: The enantiomer of the compound , used in similar catalytic applications.
(S,S)-N,N-Bis[2-(diphenylphosphino)benzyl]ethane-1,2-diamine: A similar chiral ligand with an ethane backbone instead of cyclohexane.
(R,R)-N,N-Bis[2-(diphenylphosphino)benzyl]butane-1,2-diamine: Another related compound with a butane backbone.
Uniqueness
(1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine is unique due to its cyclohexane backbone, which provides rigidity and enhances enantioselectivity in catalytic reactions. This structural feature distinguishes it from other similar compounds and makes it particularly effective in asymmetric synthesis.
特性
分子式 |
C44H44N2P2 |
|---|---|
分子量 |
662.8 g/mol |
IUPAC名 |
2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine |
InChI |
InChI=1S/C44H44N2P2/c45-41-29-15-16-30-42(41)46(33-35-19-13-17-31-43(35)47(37-21-5-1-6-22-37)38-23-7-2-8-24-38)34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-32,41-42H,15-16,29-30,33-34,45H2 |
InChIキー |
GEZITKLHMKZYMH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)N)N(CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14802772.png)
![(13S)-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B14802774.png)
![[4-Oxo-5-(5-phenylfuran-2-yl-methylene)-2-thioxothiazolidin-3-yl]acetic acid](/img/structure/B14802785.png)
![3-{[(E)-(3-chlorophenyl)methylidene]amino}benzamide](/img/structure/B14802794.png)

![9H-pyrido[2,3-b]indol-1-ium](/img/structure/B14802801.png)
![3,4-dihydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14802812.png)
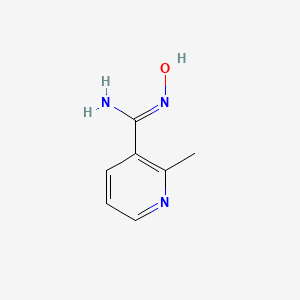
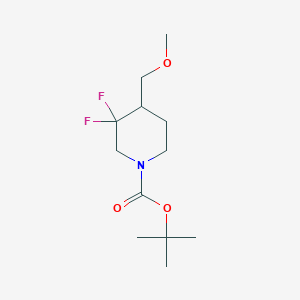
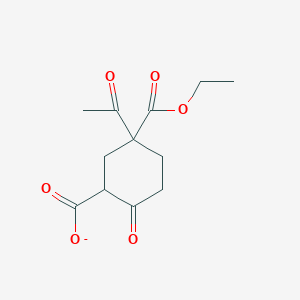
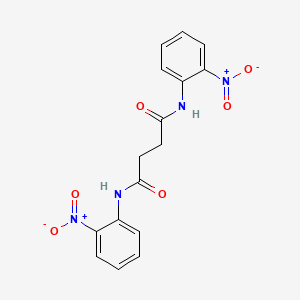
![hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one](/img/structure/B14802838.png)
